6-?????-4,5,6,7-??????????-1?-???????-5-????, Mixture of diastereomers
Description
The compound “6-???-4,5,6,7-???-1?-???-5-???, Mixture of diastereomers” is a complex chemical entity that exists as a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties
Properties
CAS No. |
2167447-01-8 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine |
InChI |
InChI=1S/C8H13N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h4-5,7H,2-3,9H2,1H3,(H,10,11) |
InChI Key |
KISKRMOAJAELRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CC1N)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Ferrocene Complexation and Electrochemical Properties
Ferrocene derivatives of substituted tetrahydroindenes are synthesized by reacting lithiated cyclopentadienes with iron(II) chloride. Methyl substituents at the 1-, 3-, or 1,2,3-positions induce steric strain, forcing alkyl groups to bend away from the cyclopentadienyl plane, as confirmed by X-ray crystallography. Electrochemical studies reveal that methyl groups lower oxidation potentials additively: bis(1,3-dimethyl-4,5,6,7-tetrahydroindenyl)iron(II) oxidizes at −0.12 V (vs. Fc/Fc⁺), compared to −0.23 V for the unsubstituted analogue. This trend underscores the electron-donating nature of alkyl groups, which stabilize oxidized states.
Stereoselective Generation of Diastereomeric Mixtures
Oxidative Coupling of Lithiated Intermediates
A stereodivergent route to diastereomeric quatercyclopropanes involves oxidizing higher-order cuprates derived from lithiobicyclopropylidene. Exposure to oxygen yields meso- and d,l-bis(bicyclopropylidenyl) isomers in 50% and 31% yields, respectively. Deuterium-labeled analogues (meso-[D₁₄] and d,l-[D₁₄]) are similarly accessible, demonstrating the method’s versatility for isotopic labeling.
Dehalogenative Coupling Strategies
1,1-Dibromo-2-cyclopropylcyclopropane undergoes nickel-mediated coupling to produce 1,5-dicyclopropylbicyclopropylidene as a mixture of stereoisomers. Preparative gas chromatography isolates the (Z)-cis isomer in 26% yield, while the remaining isomers are separable via HPLC. This method highlights the utility of halogenated precursors in accessing structurally diverse diastereomers.
Birch Reduction for Diastereomer Enrichment
Birch reduction of meso- and d,l-bis(bicyclopropylidenyl) derivatives with lithium in liquid ammonia generates quatercyclopropanes with high diastereoselectivity. For example:
-
trans,trans-(R,S,R,S) and cis,trans-(R,S,R,R) isomers form in a 9:1 ratio (97% combined yield).
-
Analogous reduction of d,l-precursors yields trans,trans-(R,S,S,R) and cis,trans-(R,S,S,S) isomers (76% yield, 9:1 ratio).
This reductive approach favors trans configurations due to steric hindrance during protonation, as evidenced by NMR coupling constants (J = 8–12 Hz for trans vs. 4–6 Hz for cis).
Separation and Characterization of Diastereomers
Chromatographic Resolution
Preparative gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable for resolving diastereomers. For instance, (Z)-cis-1,5-dicyclopropylbicyclopropylidene is isolated via GC using a β-cyclodextrin column, achieving >99% enantiomeric excess. Similarly, tenofovir alafenamide diastereomers are separated using reverse-phase HPLC with a C18 column and acetonitrile/water gradient.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the stereochemical assignments. In meso-bis(bicyclopropylidenyl) derivatives, bicyclopropylidene units adopt an s-trans conformation, whereas (Z)-cis isomers exhibit gauche-oriented cyclopropane rings. These structural insights guide rational design of sterically hindered analogues.
Industrial-Scale Synthesis and Process Optimization
Patent CN111620908A discloses a scalable method for preparing tenofovir alafenamide diastereomers, emphasizing mixed-solvent systems (e.g., ethyl acetate/hexane) to enhance crystallinity. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes epimerization |
| Solvent Ratio | 3:1 (EtOAc:Hexane) | Maximizes crystal nucleation |
| Cooling Rate | 0.5°C/min | Prevents oiling out |
This protocol achieves >98% purity and 85% recovery, underscoring its industrial viability .
Chemical Reactions Analysis
Types of Reactions
The compound “6-???-4,5,6,7-???-1?-???-5-???, Mixture of diastereomers” can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) with palladium (Pd) as a catalyst for reduction reactions, and various oxidizing agents such as potassium permanganate (KMnO₄) for oxidation reactions . The reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
The compound “6-???-4,5,6,7-???-1?-???-5-???, Mixture of diastereomers” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly glycosidases.
Medicine: Explored for its antiviral, antibiotic, antidiabetic, and antitumor activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates . This inhibition can lead to various therapeutic effects, such as reducing blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
Calystegines: A group of cyclitols with a seven-membered ring that exhibit similar biological properties.
Septanose: A seven-membered sugar analog with interesting biological activities.
Iminocyclitols: Another class of seven-membered ring compounds with potential therapeutic applications.
Uniqueness
The uniqueness of “6-???-4,5,6,7-???-1?-???-5-???, Mixture of diastereomers” lies in its specific stereochemistry and the ability to form a mixture of diastereomers. This property allows it to interact with a broader range of biological targets, making it a versatile compound for scientific research.
Q & A
Basic Research Questions
Q. How can diastereomers in a mixture be separated with high purity?
- Methodological Answer :
- Crystallization : Selective solubility differences between diastereomers can be exploited. For example, refluxing in toluene followed by crystallization can isolate the trans-pure diastereomer .
- Chromatography : Silica gel or reverse-phase HPLC columns are effective. In one study, late-eluting fractions from silica gel chromatography yielded syn diastereomer 3 with >99% purity after multiple purification steps .
- Derivatization : Use chiral derivatizing agents (e.g., (+)-tartaric acid) to form diastereomeric salts, which are then separated via crystallization .
Q. What analytical techniques determine diastereomeric ratios without physical separation?
- Methodological Answer :
- ¹H NMR Integration : Resolved signals in diastereomeric mixtures (e.g., methyl or aromatic protons) are integrated to calculate ratios. This method correlates well with enantiomeric ratios from optical rotations .
- HPLC/LCMS : Reverse-phase columns with chiral stationary phases or hyphenated LCMS systems provide quantitative data. For instance, LCMS confirmed diastereomer purity in peptidomimetic synthesis .
Q. How do reaction conditions (temperature, solvent) influence diastereomer ratios?
- Methodological Answer :
- Temperature : Higher temperatures (>120°C) stabilize α-dominant diastereomer profiles in HBCDD synthesis, while lower temperatures favor γ-dominant mixtures .
- Solvent Polarity : Methanol at 20°C produced a 1:1 diastereomer ratio in Ugi reactions, whereas controlled heating (45°C) yielded a single diastereomer .
- Catalysts : Chiral catalysts (e.g., amino acid-derived dianions) can enforce stereoselectivity, achieving 94:6 diastereomer ratios .
Advanced Research Questions
Q. What strategies optimize diastereoselectivity in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Automated platforms using continuous stirred-tank reactors (CSTRs) and hypervolume indicators refine conditions (e.g., solvent, catalyst loading) to maximize yield and selectivity. A 4:1 dr was achieved in a pharmaceutical intermediate synthesis .
- Reaction Engineering : Adjusting reversibility of intermediate steps (e.g., ester formation in cyclization reactions) can align final diastereomer ratios. Irreversible steps lock in selectivity, while reversible steps require kinetic control .
Q. How do mechanistic studies explain reversible reactions affecting diastereomer ratios?
- Methodological Answer :
- Intermediate Trapping : Carbinolamine diastereomers in cyclization reactions are highly reactive and evade detection by NMR, but their reversibility impacts final ratios. Water elimination erases stereochemical information, complicating mechanistic analysis .
- Kinetic vs. Thermodynamic Control : In chromenopyrimidine synthesis, reversibility of ester intermediates dictates whether diastereomer ratios reflect initial ester formation or equilibrium conditions .
Q. How can multivariate analysis evaluate diastereomer contributions in complex mixtures?
- Methodological Answer :
- Hypervolume Indicators : 3D plots of experimental conditions (e.g., yield, selectivity, solvent ratio) identify Pareto-optimal solutions for diastereomer optimization .
- Chemometrics : Principal component analysis (PCA) of NMR or IR spectra quantifies diastereomer ratios without chromatography, validated against synthetic standards .
Q. What are the challenges in purifying diastereomers from reaction mixtures?
- Methodological Answer :
- Co-Crystallization : Mixtures with similar solubility profiles (e.g., 1:1 diastereomer ratios) require iterative recrystallization or chiral additives to disrupt crystal symmetry .
- Chromatographic Overlap : Intermediate fractions with overlapping diastereomers (e.g., 3, 5, 6 in silica gel chromatography) necessitate multiple purification cycles, increasing solvent waste and time .
Q. Which advanced analytical techniques characterize diastereomers in mechanistic studies?
- Methodological Answer :
- Variable-Temperature NMR : Probes dynamic equilibria between diastereomers by monitoring signal splitting at low temperatures .
- IR Spectroscopy : Functional group fingerprints (e.g., carbonyl stretches) differentiate diastereomers in solid-state or solution-phase studies .
- Chiral Derivatization : Coupling with mass spectrometry (e.g., LCMS) enhances detection limits for trace diastereomers in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
